molecular formula C11H15F3N4O2S B7053371 [1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]methanesulfonamide

[1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]methanesulfonamide

Cat. No.: B7053371
M. Wt: 324.33 g/mol
InChI Key: DJAHJBBNEHLVDV-UHFFFAOYSA-N
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Description

[1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]methanesulfonamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound features a trifluoromethyl group attached to a pyridazine ring, which is further connected to a piperidine ring and a methanesulfonamide group

Properties

IUPAC Name

[1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O2S/c12-11(13,14)9-1-2-10(17-16-9)18-5-3-8(4-6-18)7-21(15,19)20/h1-2,8H,3-7H2,(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAHJBBNEHLVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CS(=O)(=O)N)C2=NN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazines with diketones or other suitable precursors.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Attachment of the Methanesulfonamide Group: This step typically involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Dihydropyridazine derivatives.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

    Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and chemical resistance.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine:

    Drug Development: The compound is being explored for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and pesticides.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of [1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can bind to specific proteins or enzymes, inhibiting their activity. This can lead to the modulation of various cellular pathways, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

    [1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-yl]methanesulfonamide: can be compared to other trifluoromethylated pyridazine derivatives, such as:

Uniqueness:

  • The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity to target proteins. This makes it a valuable compound for various applications in scientific research and industry.

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